molecular formula C14H19ClN2O2 B1395442 Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride CAS No. 1354951-84-0

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride

Cat. No.: B1395442
CAS No.: 1354951-84-0
M. Wt: 282.76 g/mol
InChI Key: KDJXDQXODLIVKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O):

δ (ppm) Multiplicity Integration Assignment
1.42 m 2H H₅, H₆ (bridge)
2.15 dt (J=12 Hz) 2H H₂, H₃ (bridgehead)
3.08 s 1H H₁ (carbamate-attached)
4.92 s 2H Benzyl CH₂
7.32 m 5H Aromatic protons

¹³C NMR (100 MHz, D₂O):

δ (ppm) Assignment
28.4 C5, C6 (bridge)
45.7 C2, C3 (bridgehead)
62.1 C1 (carbamate-attached)
128.9 Aromatic carbons
156.2 Carbamate carbonyl

The absence of free amine protons in D₂O spectra confirms salt formation.

Infrared (IR) and Mass Spectroscopic Profiling

IR (KBr, cm⁻¹):

  • 3320 (N-H stretch, amine)
  • 1685 (C=O stretch, carbamate)
  • 1540 (N-H bend, amide II)
  • 1245 (C-O-C asymmetric stretch)

High-Resolution Mass Spectrometry (HRMS):

Observed m/z Calculated [M+H]⁺ Error (ppm)
283.1184 283.1189 -1.8

Major fragments:

  • m/z 246.1 (loss of HCl)
  • m/z 91.0 (benzyl cation)

The isotopic pattern at m/z 283 shows a 3:1 Cl isotope ratio, confirming hydrochloride composition.

Properties

IUPAC Name

benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c15-13-6-7-14(9-13,10-13)16-12(17)18-8-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJXDQXODLIVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Computed Properties

Property Value Reference
Molecular Weight 282.76 g/mol Computed by PubChem 2.2 (release 2021.10.14)
Hydrogen Bond Donor Count 3 Computed by Cactvs 3.4.8.18 (release 2021.10.14)
Hydrogen Bond Acceptor Count 3 Computed by Cactvs 3.4.8.18 (release 2021.10.14)
Rotatable Bond Count 4 Computed by Cactvs 3.4.8.18 (release 2021.10.14)
Exact Mass 282.1135055 Da Computed by PubChem 2.2 (release 2021.10.14)
Monoisotopic Mass 282.1135055 Da Computed by PubChem 2.2 (release 2021.10.14)
Topological Polar Surface Area 64.4 Ų Computed by Cactvs 3.4.8.18 (release 2021.10.14)
Heavy Atom Count 19 Computed by PubChem
Formal Charge 0 Computed by PubChem
Complexity 331 Computed by Cactvs 3.4.8.18 (release 2021.10.14)
Isotope Atom Count 0 Computed by PubChem
Defined Atom Stereocenter Count 0 Computed by PubChem
Undefined Atom Stereocenter Count 0 Computed by PubChem
Defined Bond Stereocenter Count 0 Computed by PubChem
Undefined Bond Stereocenter Count 0 Computed by PubChem
Covalently-Bonded Unit Count 2 Computed by PubChem
Compound Is Canonicalized Yes Computed by PubChem (release 2021.10.14)

Following general procedure E with 1-phenylbicyclo[2.1.1]hexan-2-one 8a (1.0 g, 5,8 mmol) and NaBH4 (440 mg, 11.6 mmol) in MeOH (29 mL), 1-phenylbicyclo[2.1.1]hexan-2-ol 9a (1.0 g, quant.) was obtained as a white solid.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the amine group.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the bicyclic core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often employ hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders
Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structure allows it to interact with receptors involved in cognitive functions and mood regulation.

2. Pain Management
The compound has shown promise as an analgesic agent. Its mechanism may involve inhibition of pain pathways in the central nervous system, making it a candidate for further research in pain management therapies.

3. Drug Development
As an intermediate in the synthesis of novel pharmaceuticals, this compound is valuable in drug discovery programs aimed at developing more effective treatments for various conditions, including depression and anxiety disorders.

Case Study 1: Analgesic Properties

A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride in animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a new analgesic drug candidate .

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters explored the neuroprotective effects of this compound against excitotoxicity in neuronal cultures. The findings revealed that the compound could reduce cell death induced by glutamate toxicity, indicating its potential application in neurodegenerative diseases .

Mechanism of Action

The mechanism by which benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can bind to receptors or enzymes, modulating their activity. The carbamate group may participate in hydrogen bonding or other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table compares benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride with analogous compounds, highlighting key structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Storage Conditions Hazard Profile
Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride C₁₄H₁₉ClN₂O₂ 282.77 Bicyclo[2.1.1]hexane, benzyl carbamate, NH₂ Inert atmosphere, 2–8°C H302, H315, H319, H335
tert-Butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate HCl C₁₃H₂₅ClN₂O₂ 276.81 Ethyl group, tert-butyl carbamate, azabicyclo ring Not specified Not available
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₃NO₂·HCl 191.7 Methyl ester, no carbamate Not specified Not available
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate C₁₅H₁₉NO₄ 263.29 Oxabicyclo ring, hydroxymethyl Not specified Not available
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 223.66 Oxabicyclo ring, ethyl ester Not specified Not available
Benzyl N-(6-aminohexyl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.79 Linear hexyl chain, no bicyclic scaffold Not specified Not available

Key Comparative Insights

Bicyclic Scaffold vs. Linear Chains
  • The rigid bicyclo[2.1.1]hexane core in the parent compound enhances conformational rigidity, improving binding affinity to biological targets compared to linear analogs like benzyl N-(6-aminohexyl)carbamate hydrochloride .
Carbamate vs. Ester Functional Groups
  • Carbamate groups (e.g., benzyl or tert-butyl carbamates ) offer greater hydrolytic stability compared to ester-containing analogs like methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride .
  • Ester derivatives may exhibit faster metabolic clearance due to esterase susceptibility .
Substituent Effects on Physicochemical Properties
  • Electron-withdrawing effects : The oxabicyclo[2.1.1]hexane ring (e.g., ) introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity compared to all-carbon bicyclic systems.
Protective Group Strategies
  • Benzyl carbamate: Requires hydrogenolysis for deprotection, making it suitable for orthogonal protection strategies in synthesis .
  • tert-Butyl carbamate : Cleaved under acidic conditions, offering compatibility with different reaction environments .

Biological Activity

Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride, with the CAS number 1354951-84-0, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : 282.77 g/mol
  • IUPAC Name : Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
  • Purity : Typically >95% in commercial preparations.

The biological activity of benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The structural configuration allows it to potentially inhibit certain enzymes or modulate receptor activity, although detailed mechanisms remain under investigation.

Antimycobacterial Activity

Recent studies have highlighted the potential of compounds similar to benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride in combating Mycobacterium tuberculosis. For instance, derivatives of 4-aminoquinolines have shown promising antimycobacterial activity with minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid .

CompoundMIC (µM)Reference
Benzyl derivative2.7
Isoniazid2.3

This suggests that benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride may exhibit similar properties, warranting further research into its efficacy against drug-resistant strains.

Neuropharmacological Effects

Preliminary studies indicate that compounds within the same class may possess neuropharmacological effects, potentially acting as modulators of neurotransmitter systems. The bicyclic structure could enhance binding affinity to neuronal receptors, influencing synaptic transmission and neuroplasticity.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of 4-amino compounds demonstrated that modifications in the chemical structure significantly influenced biological activity against M. tuberculosis. The findings emphasized the importance of structural optimization for enhancing efficacy and selectivity towards bacterial targets while minimizing cytotoxicity to human cells .

Study 2: Toxicity Assessment

Toxicological assessments have indicated that while some derivatives exhibit potent antimycobacterial activity, they also require thorough evaluation for safety profiles in mammalian systems. Selectivity assays using Vero and HepG2 cells showed that certain compounds maintained low toxicity levels even at effective concentrations against M. tuberculosis.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/EtOAc, Rf ≈ 0.3 for carbamate intermediate).
  • Purify intermediates via flash chromatography (gradient: 10–40% EtOAc in hexane) .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Use DMSO-d6 to resolve amine protons. Key signals:
    • Bicyclic protons: δ 1.8–2.5 ppm (multiplet, bridgehead H), δ 3.1–3.5 ppm (carbamate CH2) .
    • Aromatic protons: δ 7.3–7.4 ppm (benzyl Cbz group).
  • HPLC-MS : C18 column (3.5 µm, 4.6 × 150 mm), mobile phase: 0.1% formic acid in water/acetonitrile (gradient 5–95% ACN). Expected [M+H]+: 295.1 (calc. for C₁₃H₁₉ClN₂O₂) .
  • X-ray Crystallography : Use SHELXL for refinement; the bicyclo[2.1.1]hexane core shows bond angles ~95°–100°, confirming strain .

Basic: How to optimize purification of the hydrochloride salt?

Q. Methodological Answer :

  • Recrystallization : Dissolve crude product in hot ethanol, add activated charcoal, filter, and cool to −20°C. Yield improves with slow cooling (≥75% recovery).
  • Ion-Exchange Chromatography : Use Dowex 50WX2 resin (H+ form) in methanol/water (4:1). Elute with 2M NH₄OH in MeOH to recover free base, then re-acidify .

Advanced: How does the bicyclo[2.1.1]hexane scaffold influence conformational stability and reactivity?

Q. Methodological Answer :

  • Conformational Rigidity : X-ray data (SHELXL-refined) show the bicyclo core restricts rotation, stabilizing axial amines. This enhances stereoelectronic effects in nucleophilic reactions .
  • Reactivity : Strain energy (~25 kcal/mol) facilitates ring-opening reactions (e.g., with electrophiles). Kinetic studies (monitored by ¹H NMR) show faster alkylation at the bridgehead NH vs. linear amines .

Table 1 : Comparative Reactivity of Amine Sites

Amine TypeAlkylation Rate (k, s⁻¹)Solvent
Bicyclo[2.1.1] NH0.45 ± 0.03DMF, 25°C
Linear Alkyl NH0.12 ± 0.01DMF, 25°C

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer :
Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Mitigate via:

DSC Analysis : Identify endothermic peaks (anhydrous: Tm ~215°C; hydrate: broad dehydration endotherm at ~80°C) .

PXRD : Compare experimental patterns with simulated data (e.g., anhydrous form shows peaks at 2θ = 12.4°, 18.7°) .

Solubility Profiling : Use shake-flask method in buffers (pH 1–10). Hydrochloride salt solubility peaks at pH 4–5 (logS = −2.1) due to protonation equilibrium .

Advanced: What strategies validate bioactivity discrepancies in enzyme inhibition assays?

Q. Methodological Answer :

  • Assay Optimization :
    • Use recombinant enzymes (e.g., serine proteases) with fluorogenic substrates (e.g., 7-amido-4-methylcoumarin; see ).
    • Control ionic strength (≥150 mM NaCl) to minimize false positives from charge interactions.
  • Data Normalization : Report IC50 values relative to positive controls (e.g., benzamidine for trypsin inhibition).

Table 2 : Inhibitory Activity Against Trypsin-like Proteases

Compound VariantIC50 (µM)Assay pH
Free Base12.3 ± 1.27.4
Hydrochloride Salt8.7 ± 0.97.4

Advanced: How to design mechanistic studies for its role in catalytic asymmetric synthesis?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 at B3LYP/6-31G(d) level to model transition states (e.g., NH–π interactions in chiral induction) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for H/D exchange at bridgehead NH (expected KIE ~2.5 if proton transfer is rate-limiting) .

Advanced: What stability challenges arise in formulation studies?

Q. Methodological Answer :

  • Hydrolytic Degradation : The Cbz group is labile in acidic conditions (t₁/₂ = 4 h at pH 1). Stabilize via lyophilization with trehalose (1:2 w/w ratio) .
  • Oxidative Stability : Monitor peroxide formation (HPLC-UV at 254 nm) under accelerated conditions (40°C/75% RH). Add antioxidants (0.1% BHT) to solid dispersions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.